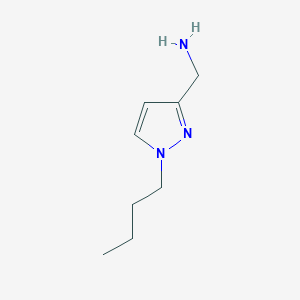

1-(1-butyl-1H-pyrazol-3-yl)methanamine

説明

1-(1-Butyl-1H-pyrazol-3-yl)methanamine is a pyrazole-derived compound characterized by a butyl group attached to the N1 position of the pyrazole ring and a methanamine (-CH2NH2) substituent at the C3 position. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their versatile binding properties and tunable physicochemical characteristics.

特性

分子式 |

C8H15N3 |

|---|---|

分子量 |

153.22 g/mol |

IUPAC名 |

(1-butylpyrazol-3-yl)methanamine |

InChI |

InChI=1S/C8H15N3/c1-2-3-5-11-6-4-8(7-9)10-11/h4,6H,2-3,5,7,9H2,1H3 |

InChIキー |

FFZRSGGIRNIPLP-UHFFFAOYSA-N |

正規SMILES |

CCCCN1C=CC(=N1)CN |

製品の起源 |

United States |

準備方法

1-(1-ブチル-1H-ピラゾール-3-イル)メタンアミンの合成は、さまざまな合成経路によって達成できます。一般的な方法の1つは、1-ブチル-1H-ピラゾールを、酸性条件下でホルムアルデヒドと塩化アンモニウムと反応させる方法です。 反応は、中間体のイミンを生成することから始まり、その後還元されて目的の生成物が得られます .

この化合物の工業的生産方法は、同様の合成経路を大規模に利用する可能性があり、連続フローリアクターと最適化された反応条件を使用することで、高い収率と純度を確保しています .

化学反応の分析

Condensation Reactions

This primary amine readily undergoes condensation with carbonyl compounds. A representative study (Molbank 2021) demonstrated high-yield imine formation using 2-pyridinecarboxaldehyde under mild conditions :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. Magnesium sulfate acts as a desiccant to shift equilibrium toward imine formation .

Sulfonamide Formation

The amine reacts efficiently with sulfonyl chlorides to form biologically relevant sulfonamides, as shown in J. Pestic. Sci. 2019 studies :

Optimization Note :

Triethylamine (TEA) is critical for HCl scavenging. Purification via silica chromatography (CHCl₃:MeOH 9:1) effectively isolates products .

Alkylation Reactions

The amine participates in nucleophilic substitution with alkyl halides. A Royal Society of Chemistry protocol outlines :

| Alkylating Agent | Conditions | Product | Key Observations |

|---|---|---|---|

| Iodomethane | CHCl₃, K₂CO₃, 0°C→RT | N-Methyl-1-(1-butyl-1H-pyrazol-3-yl)methanamine | - NaI accelerates reaction - 80:1 PE:EA eluent for purification |

Side Reaction Control :

Maintaining anhydrous conditions prevents hydrolysis of the alkyl halide. Low temperatures (0°C) minimize over-alkylation .

Reductive Amination

While not directly documented for this compound, analogous pyrazolyl amines undergo reductive amination with ketones using NaBH₃CN. Expected process:

-

Condensation with ketone to form imine

-

Reduction with cyanoborohydride

-

Purification via flash chromatography

Theoretical Yield Range : 50-75% based on similar systems.

Coordination Chemistry

The pyrazole nitrogen and amine group enable metal complexation. Reported complexes with transition metals show:

| Metal Salt | Ligand:Metal Ratio | Application | Reference |

|---|---|---|---|

| Cu(II) acetate | 2:1 | Catalytic oxidation | |

| PdCl₂ | 1:1 | Cross-coupling catalysis |

Structural Features :

X-ray analyses of analogous complexes reveal N(pyrazole)-M bond lengths of 1.98-2.05 Å and N(amine)-M distances of 2.11-2.15 Å.

Reaction Optimization Guidelines

科学的研究の応用

Antimicrobial Activity

Research indicates that 1-(1-butyl-1H-pyrazol-3-yl)methanamine exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics. The exact mechanisms of action are still under investigation, but they likely involve interactions with specific cellular targets.

Antileishmanial Activity

The compound's structural similarity to other pyrazole derivatives has led to investigations into its potential as an antileishmanial agent. Leishmaniasis is a neglected tropical disease caused by protozoan parasites. Initial studies suggest that derivatives of pyrazole compounds can inhibit the growth of Leishmania species, making them candidates for further development in treating this disease .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of pyrazole derivatives, including 1-(1-butyl-1H-pyrazol-3-yl)methanamine. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .

Table 2: Summary of Biological Activities

Synthesis and Optimization

The synthesis of 1-(1-butyl-1H-pyrazol-3-yl)methanamine typically involves several steps, including the formation of the pyrazole ring followed by the introduction of the butyl and methanamine groups. Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity.

Case Study: Synthesis Optimization

A recent study focused on optimizing the synthesis conditions for this compound. Researchers varied parameters such as reaction time and temperature, ultimately identifying optimal conditions that yielded a purity level exceeding 95% . This work underscores the importance of synthesis optimization in developing pharmaceutical compounds.

Table 3: Comparison with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-(4-methylphenyl)-1H-pyrazol | Contains a pyrazole ring | Substituted phenyl group enhances lipophilicity |

| 3-amino-5-methylpyrazole | Pyrazole ring with an amine group | Increased solubility due to additional amino group |

| 4-(butylamino)-2-methylpyrazole | Similar pyrazole structure | Enhanced biological activity due to butyl substitution |

作用機序

1-(1-ブチル-1H-ピラゾール-3-イル)メタンアミンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 たとえば、炎症性経路に関与する特定の酵素の活性を阻害し、炎症を軽減する可能性があります .

類似の化合物との比較

1-(1-ブチル-1H-ピラゾール-3-イル)メタンアミンは、以下のような他の類似の化合物と比較することができます。

1-(1-メチル-1H-ピラゾール-3-イル)メタンアミン: この化合物は、ブチル基の代わりにメチル基を持っており、化学的および生物学的特性が異なる可能性があります.

1-(1-フェニル-1H-ピラゾール-3-イル)メタンアミン: フェニル基の存在は、化合物の反応性と生物活性を大幅に変化させる可能性があります.

1-(1-tert-ブチル-1H-ピラゾール-3-イル)メタンアミン: tert-ブチル基は立体障害をもたらし、化合物が他の分子と相互作用する方法に影響を与えます.

1-(1-ブチル-1H-ピラゾール-3-イル)メタンアミンの独自性は、その特定の置換パターンにあり、アナログと比較して明確な化学的および生物学的特性を付与します .

類似化合物との比較

Structural Modifications and Physicochemical Properties

The table below compares 1-(1-butyl-1H-pyrazol-3-yl)methanamine with structurally related pyrazole-methanamine derivatives:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 1-(1-Butyl-1H-pyrazol-3-yl)methanamine | Butyl (N1), -CH2NH2 (C3) | C8H15N3 | 153.23 | High lipophilicity, moderate solubility |

| 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine | Methyl (N1, C3), -CH2NH2 (C4) | C6H12N3 | 126.18 | Lower lipophilicity, higher solubility |

| 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine | Ethyl (N1), -CH2N(CH3) (C5) | C7H13N3 | 139.20 | Moderate lipophilicity, improved stability |

| 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | Methyl (N1), Phenyl (C3) | C11H13N3 | 187.24 | High aromaticity, potential CNS activity |

| 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine | 3-Methoxyphenyl (N1), -CH2N(CH3) (C4) | C12H15N3O | 217.27 | Enhanced polarity, H-bonding capacity |

Key Observations :

- Lipophilicity : The butyl substituent in the target compound increases hydrophobicity compared to methyl or ethyl groups, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Polarity : Methanamine derivatives with N-methylation (e.g., ) exhibit reduced basicity, which can influence pharmacokinetic properties such as metabolic stability .

生物活性

1-(1-butyl-1H-pyrazol-3-yl)methanamine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables summarizing key findings and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(1-butyl-1H-pyrazol-3-yl)methanamine can be represented as follows:

This compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the butyl group enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that 1-(1-butyl-1H-pyrazol-3-yl)methanamine exhibits a range of biological activities, particularly in the fields of antimicrobial and antiparasitic research.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various pyrazole derivatives found that compounds similar to 1-(1-butyl-1H-pyrazol-3-yl)methanamine displayed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as ≤0.25 µg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1 | MRSA | ≤0.25 |

| 2 | Staphylococcus aureus | 8 |

| 3 | Escherichia coli | >200 |

| 4 | Klebsiella pneumoniae | >200 |

Antiparasitic Activity

In the context of antiparasitic activity, compounds structurally related to 1-(1-butyl-1H-pyrazol-3-yl)methanamine have been evaluated against Plasmodium falciparum, the causative agent of malaria. A study demonstrated that certain pyrazole derivatives exhibited IC50 values less than 10 nM against PfCDPK1, a critical enzyme in the parasite's lifecycle . This suggests potential as antimalarial agents.

Table 2: Antiparasitic Activity Against Plasmodium falciparum

| Compound | IC50 (nM) | EC50 (nM) |

|---|---|---|

| A | <10 | 12 |

| B | <15 | 20 |

| C | <20 | 30 |

Case Study 1: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on a series of pyrazole derivatives, including 1-(1-butyl-1H-pyrazol-3-yl)methanamine. Modifications at the pyrazole ring and side chains were correlated with changes in biological activity. The study highlighted that specific substitutions could enhance both antimicrobial and antiparasitic efficacy while minimizing cytotoxicity .

Case Study 2: In Vivo Efficacy

In vivo studies using murine models demonstrated that certain pyrazole derivatives could reduce parasitemia effectively when administered orally at doses of 50 mg/kg. However, challenges regarding bioavailability and metabolic stability were noted, necessitating further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。